molecular formula C20H21N3O4S B2840820 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1396767-44-4

3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2840820
CAS RN: 1396767-44-4
M. Wt: 399.47
InChI Key: UOMGYQHDTSIGDD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Antibacterial and Antimicrobial Properties : A variety of studies have demonstrated the antibacterial and antimicrobial properties of compounds containing 1,3,4-oxadiazole moieties. For instance, sulfone derivatives containing 1,3,4-oxadiazole structures have shown significant antibacterial activities against pathogens such as rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds have been found effective in both in vitro and in vivo tests, offering potential as agents to combat plant diseases and enhance plant resistance (Shi et al., 2015). Additionally, novel azetidinones, synthesized through the condensation of aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione with various aromatic aldehydes, have been evaluated for their antibacterial and antifungal activities, showcasing the therapeutic potential of these compounds (Prajapati & Thakur, 2014).

Antioxidant and Anticancer Activity

Antioxidant and Anticancer Agents : Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have been synthesized and shown to exhibit excellent antibacterial, antioxidant, antituberculosis, and anticancer activities. These findings suggest the compounds' roles in managing oxidative stress and combating various diseases, including cancer (Verma, Saundane, & Meti, 2019).

Corrosion Inhibition

Corrosion Inhibition : The oxadiazole derivatives have also been investigated for their role as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated high efficiency as a corrosion inhibitor for mild steel in sulfuric acid medium, illustrating the compounds' potential in industrial applications to protect metals against corrosion (Bouklah et al., 2006).

Pharmacological Evaluation

Pharmacological Evaluation : Further studies have focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research provides insight into the therapeutic potential and safety profile of these compounds, with certain derivatives showing promising results in inhibiting tumor growth and managing pain and inflammation (Faheem, 2018).

properties

IUPAC Name

3-(2-methoxyphenyl)-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-6-5-7-15(10-14)13-28(24,25)23-11-16(12-23)20-21-19(22-27-20)17-8-3-4-9-18(17)26-2/h3-10,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMGYQHDTSIGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

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